4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
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Description
4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O2S and its molecular weight is 443.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 kinases . It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have significant downstream effects, potentially altering cellular processes such as growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s structure, which includes a thiophene ring, suggests it may have good lipophilicity and therefore potentially good absorption and distribution characteristics .
Result of Action
The inhibition of JNK2 and JNK3 kinases by this compound can lead to changes in cellular processes such as growth, differentiation, and apoptosis . This could potentially result in a variety of molecular and cellular effects, depending on the specific context and environment.
Biochemical Analysis
Biochemical Properties
The compound 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide has been found to interact with various enzymes and proteins . It has been shown to inhibit JNK2 and JNK3 kinases, which are involved in various cellular processes . The nature of these interactions involves the formation of hydrogen bonds with the hinge region of the ATP-binding site of these kinases .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting JNK2 and JNK3 kinases, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically JNK2 and JNK3 kinases . It inhibits these kinases, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has a stable profile and does not degrade significantly over time .
Metabolic Pathways
The compound is involved in the JNK signaling pathway, interacting with JNK2 and JNK3 kinases
Properties
IUPAC Name |
4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-25(2)14-19-20(15-27)24(32-22(19)26(3,4)29-25)28-23(31)18-12-10-17(11-13-18)21(30)16-8-6-5-7-9-16/h5-13,29H,14H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWUSELXCPFPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.